6-methyl-3-[(5-methyl-1H-imidazol-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one
Description
6-methyl-3-[(5-methyl-1H-imidazol-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core structure
Properties
IUPAC Name |
6-methyl-3-[(5-methyl-1H-imidazol-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4OS/c1-7-4-13-10(15-7)5-16-6-14-11-9(12(16)17)3-8(2)18-11/h3-4,6H,5H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDASCNUOALVPPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=CN(C2=O)CC3=NC=C(N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-3-[(5-methyl-1H-imidazol-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved by cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing reagents under acidic or basic conditions.
Introduction of the Imidazole Moiety: The imidazole ring can be introduced through condensation reactions involving aldehydes or ketones with amines or ammonium salts.
Methylation: Methyl groups can be introduced using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the application of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
6-methyl-3-[(5-methyl-1H-imidazol-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups or the imidazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thieno[2,3-d]pyrimidine derivatives.
Substitution: Alkylated or acylated imidazole derivatives.
Scientific Research Applications
6-methyl-3-[(5-methyl-1H-imidazol-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent, anti-inflammatory compound, and antimicrobial agent.
Biological Studies: Used in studies involving enzyme inhibition, receptor binding assays, and cellular signaling pathways.
Industrial Applications: Employed in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-methyl-3-[(5-methyl-1H-imidazol-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding assays, it may act as an agonist or antagonist, modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-methyl-3-[(5-methyl-1H-imidazol-2-yl)methyl]pyrido[2,3-d]pyrimidin-4-one
- 6-methyl-3-[(5-methyl-1H-imidazol-2-yl)methyl]quinazolin-4-one
Uniqueness
6-methyl-3-[(5-methyl-1H-imidazol-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one is unique due to the presence of the thieno[2,3-d]pyrimidine core, which imparts distinct electronic and steric properties compared to pyrido[2,3-d]pyrimidine and quinazolinone analogs. This uniqueness can lead to different biological activities and applications in various fields.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
